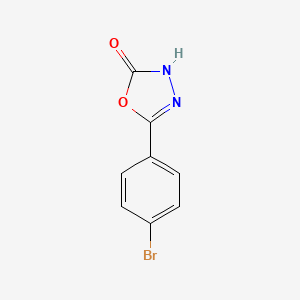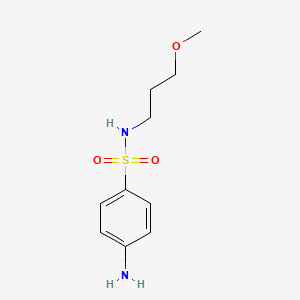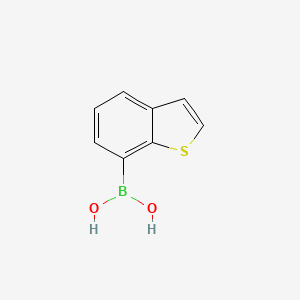
1-苯并噻吩-7-基硼酸
概述
描述
1-Benzothien-7-ylboronic acid is an organoboron compound with the molecular formula C8H7BO2S and a molecular weight of 178.02 g/mol . It is a boronic acid derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
科学研究应用
1-Benzothien-7-ylboronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with anti-cancer, anti-inflammatory, and anti-viral properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique electronic and optical properties.
准备方法
1-Benzothien-7-ylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 7-bromo-1-benzothiophene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethyl borate . The reaction mixture is then allowed to warm to room temperature and stirred overnight. The product is obtained by extraction with ethyl acetate and subsequent purification .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger quantities if needed.
化学反应分析
1-Benzothien-7-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 1-benzothien-7-ylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Stille Coupling: This reaction involves the coupling of 1-benzothien-7-ylboronic acid with organostannanes in the presence of a palladium catalyst.
作用机制
The mechanism of action of 1-benzothien-7-ylboronic acid primarily involves its ability to participate in various coupling reactions. In the Suzuki-Miyaura coupling reaction, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
相似化合物的比较
1-Benzothien-7-ylboronic acid can be compared with other boronic acid derivatives, such as:
1-Benzothiophene-2-boronic acid: This compound has a similar structure but with the boronic acid group attached at the 2-position of the benzothiophene ring.
Phenylboronic acid: This compound has a simpler structure with the boronic acid group attached to a benzene ring.
2-Thiopheneboronic acid: This compound has a similar structure but with the boronic acid group attached to a thiophene ring instead of a benzothiophene ring.
1-Benzothien-7-ylboronic acid is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and selectivity in various chemical reactions.
属性
IUPAC Name |
1-benzothiophen-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFILKCRCVFHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CS2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586296 | |
| Record name | 1-Benzothiophen-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628692-17-1 | |
| Record name | B-Benzo[b]thien-7-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628692-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzothiophen-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzothien-7-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



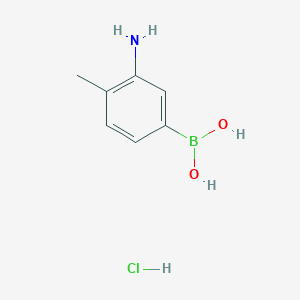

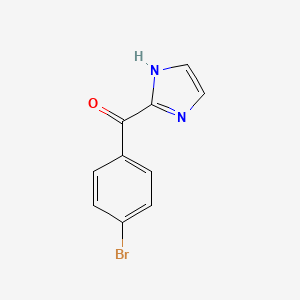


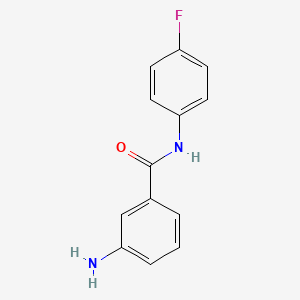
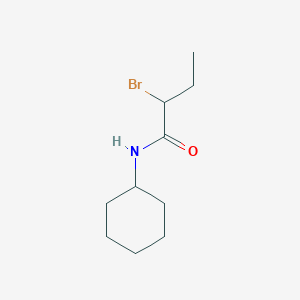
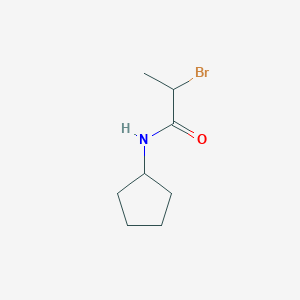
![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
